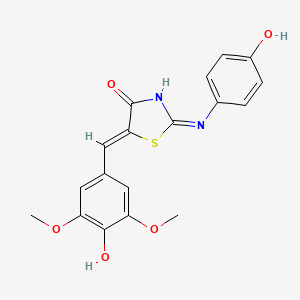

(2Z,5Z)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one

Description

This compound belongs to the thiazolidin-4-one class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure features a 4-hydroxy-3,5-dimethoxybenzylidene group at the 5-position and a 4-hydroxyphenylimino substituent at the 2-position. These substituents contribute to its electronic and steric properties, influencing biological activity and physicochemical behavior. The compound’s synthesis typically involves condensation reactions between thiosemicarbazides and carbonyl precursors under mild conditions, as observed in related analogs .

Properties

IUPAC Name |

(5Z)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5S/c1-24-13-7-10(8-14(25-2)16(13)22)9-15-17(23)20-18(26-15)19-11-3-5-12(21)6-4-11/h3-9,21-22H,1-2H3,(H,19,20,23)/b15-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLFSFQEDFZNSB-DHDCSXOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one typically involves the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with 4-hydroxyphenylthiourea under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation and formation of the desired product.

Industrial Production Methods

While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors and automated systems to ensure consistent and efficient production.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one can undergo various types of chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form corresponding quinones.

Reduction: The imino group can be reduced to form amines.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of substituted thiazolidinones.

Scientific Research Applications

Anti-Virulence Properties

Recent studies have highlighted the compound's ability to inhibit virulence factors in pathogenic bacteria. Notably, it targets the type III secretion systems (T3SS) of Gram-negative bacteria such as Salmonella and Yersinia. These systems are crucial for the translocation of virulence proteins into host cells, facilitating infection.

- Mechanism of Action : The compound may inhibit the secretin protein involved in the T3SS, thereby disrupting bacterial communication and virulence. This has been demonstrated in preclinical studies where it effectively reduced the translocation of Yop and Ysp proteins in Yersinia and Salmonella respectively .

Antimicrobial Activity

The thiazolidinone derivatives, including this compound, exhibit a broad spectrum of antimicrobial activity. Research indicates their effectiveness against various bacterial strains and fungi.

- Antibacterial Activity : The compound shows significant inhibitory effects against both Gram-positive and Gram-negative bacteria. Its mechanism often involves disruption of bacterial cell integrity or interference with metabolic pathways essential for bacterial growth .

- Antifungal Activity : Some derivatives of thiazolidinones have also been explored for their antifungal properties, suggesting a potential dual application in treating both bacterial and fungal infections .

Drug Development Potential

Given its promising biological activities, (2Z,5Z)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one is being investigated as a lead compound in drug development.

- Preclinical Studies : The compound has shown efficacy in vitro, leading to its classification as a candidate for further development against specific pathogens. Its low toxicity profile enhances its attractiveness as a therapeutic agent .

Case Study 1: Inhibition of Salmonella Virulence

A study published by Felise et al. (2008) demonstrated that this thiazolidinone derivative inhibited the secretion systems in Salmonella, reducing its pathogenicity in animal models. The results indicated a reduction in infection severity when treated with the compound .

Case Study 2: Broad-Spectrum Antimicrobial Effects

Research conducted on various thiazolidinone derivatives revealed that compounds similar to this compound exhibited significant antibacterial effects against both Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections caused by resistant strains .

Mechanism of Action

The mechanism of action of (2Z,5Z)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular processes. For example, its antimicrobial activity may be due to its ability to inhibit key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer activity may be related to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and chemical profiles of thiazolidin-4-one derivatives are highly substituent-dependent. Key comparisons include:

Table 1: Substituent Variations and Key Properties

*Melting points >300°C are common for thiazolidin-4-ones due to strong intermolecular interactions (e.g., hydrogen bonding, π-stacking) .

Key Observations:

- Electron-Withdrawing Groups (EWGs): Nitro (NO₂) or chloro (Cl) substituents enhance anticancer activity by increasing electrophilicity, as seen in compounds from . The target compound’s methoxy (OMe) and hydroxy (OH) groups may instead improve solubility and hydrogen-bonding capacity.

- Core Structure Differences: Replacement of the thiazolidin-4-one core with imidazolidin-4-one () alters bioactivity mechanisms, shifting from antibacterial to anticancer pathways .

Crystallographic and Stability Considerations

Biological Activity

The compound (2Z,5Z)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antibacterial, antioxidant, and other pharmacological properties.

Structural Overview

The thiazolidin-4-one core structure is known for its ability to undergo various modifications that enhance its biological activities. The presence of hydroxyl and methoxy substituents on the benzylidene moiety may significantly influence the compound's interaction with biological targets.

Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms:

- Enzyme Inhibition : Many thiazolidin-4-one derivatives inhibit enzymes involved in cancer progression, such as CDK1/cyclin B and integrin avb3 antagonists .

- Cell Line Studies : Various studies have shown that thiazolidin-4-one derivatives exhibit significant cytotoxic effects against different cancer cell lines. For instance, compounds similar to the one have demonstrated IC50 values in the micromolar range against breast and colon cancer cell lines .

Antibacterial Activity

The antibacterial properties of thiazolidin-4-one derivatives are well-documented:

- Gram-positive and Gram-negative Bacteria : Studies have reported potent antibacterial activities against strains such as Escherichia coli and Staphylococcus aureus. The compound's activity indices ranged from 53.84% to 91.66% depending on the substituents present on the phenyl group .

| Compound | Activity Index (%) | Target Bacteria |

|---|---|---|

| 2-(Chlorophenyl-imino)thiazolidin-4-one | 88.46 | E. coli |

| 2-(4-Hydroxyphenyl-imino)thiazolidin-4-one | 91.66 | S. aureus |

Antioxidant Activity

Antioxidant activity is another significant aspect of thiazolidin-4-one derivatives:

- DPPH Radical Scavenging : Several studies have utilized DPPH assays to evaluate antioxidant potential. The compound exhibited notable scavenging activity, with some derivatives showing IC50 values lower than that of standard antioxidants like vitamin C .

Case Studies

- Study on Anticancer Properties : A recent investigation into a series of thiazolidin-4-one derivatives found that those with hydroxyl substituents exhibited enhanced anticancer activity due to improved solubility and bioavailability .

- Antibacterial Evaluation : A comparative study demonstrated that modifications at the 4-position of the phenyl ring significantly increased antibacterial efficacy against E. coli, suggesting a structure-activity relationship that could guide future drug design .

- Antioxidant Potential : Research conducted by Sava et al. highlighted that certain thiazolidin-4-one derivatives had antioxidant capacities significantly greater than traditional antioxidants, indicating their potential use in preventing oxidative stress-related diseases .

Q & A

Q. What are the optimized synthetic protocols for this thiazolidinone derivative?

The compound is synthesized via a one-pot cyclocondensation reaction. Key steps include:

- Reacting 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid, sodium acetate, and a substituted benzaldehyde derivative (e.g., 4-hydroxy-3,5-dimethoxybenzaldehyde) in a DMF/acetic acid solvent system under reflux for 2 hours .

- Purification via recrystallization from DMF-ethanol to achieve >85% yield .

- Critical parameters: molar ratios (1:1:2:3 for thiosemicarbazide:chloroacetic acid:sodium acetate:aldehyde), solvent polarity, and reflux duration to favor Z-isomer stereoselectivity .

Q. Which spectroscopic techniques are most effective for structural confirmation?

- IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., imine protons at δ 8.2–8.5 ppm, aromatic protons in the 6.8–7.3 ppm range) and confirms Z-configuration via coupling constants .

- UV-Vis : Detects π→π* transitions in the benzylidene moiety (λmax ~350 nm) .

Q. How can researchers validate the purity of synthesized batches?

- HPLC : Use a C18 column with methanol/water (70:30) mobile phase; retention time ~12.3 minutes .

- Melting point analysis : Compare observed values (e.g., 226–228°C) to literature data to detect impurities .

Advanced Research Questions

Q. What computational methods elucidate electronic properties and reaction mechanisms?

- DFT calculations : B3LYP/6-311++G(d,p) basis sets predict molecular geometry, frontier orbitals (HOMO-LUMO gap ~3.5 eV), and charge distribution. These align with experimental NMR/IR data to confirm tautomerism and intramolecular hydrogen bonding .

- Molecular docking : Simulate interactions with biological targets (e.g., hemoglobin subunits) to rationalize antimicrobial activity .

Q. How can contradictory reports on biological activity be resolved?

- Dose-response assays : Standardize protocols (e.g., MIC values against S. aureus using broth microdilution) to minimize variability .

- Mechanistic studies : Compare ROS generation or membrane disruption across cell lines (e.g., MCF-7 vs. HEK293) to clarify selective toxicity .

- Meta-analysis : Cross-reference data from PubChem, Bioorganic Chemistry, and synthetic studies to identify outliers or solvent-dependent effects .

Q. What strategies improve yield in large-scale synthesis?

- Microwave-assisted synthesis : Reduces reaction time from 7 hours to 30 minutes, achieving >90% yield while maintaining stereochemical integrity .

- Solvent optimization : Replace DMF with ethanol to reduce toxicity without compromising yield (85% vs. 82%) .

Q. How do substituents influence biological activity?

- SAR studies : Compare analogs with varied substituents (e.g., methoxy vs. hydroxy groups). For example:

| Substituent | Antibacterial (MIC, μg/mL) | Antifungal (IC₅₀, μM) |

|---|---|---|

| 4-OH-3,5-OMe | 12.5 (E. coli) | 8.2 (C. albicans) |

| 4-NO₂ | 25.0 | 15.7 |

| Data suggest electron-donating groups enhance membrane penetration . |

Methodological Challenges & Solutions

Q. How to address low solubility in pharmacological assays?

- Co-solvent systems : Use DMSO/PBS (5:95) to maintain solubility without cytotoxicity .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to improve bioavailability .

Q. What experimental designs mitigate stereochemical ambiguity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.